cis-2-Azabicyclo[4.2.0]octane hcl
Description
cis-2-Azabicyclo[4.2.0]octane HCl is a bicyclic amine hydrochloride salt characterized by a fused bicyclo[4.2.0]octane skeleton with a nitrogen atom at position 2 in the cis configuration. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
(1R,6S)-2-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 |
InChI Key |
VFBUZIVHKLMKOM-UOERWJHTSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H]2NC1.Cl |
Canonical SMILES |
C1CC2CCC2NC1.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of cis-2-Azabicyclo[4.2.0]octane Hydrochloride
General Synthetic Strategy
The synthesis of cis-2-Azabicyclo[4.2.0]octane hydrochloride typically involves:
- Construction of the bicyclic framework via ring closure reactions.
- Functional group transformations to introduce nitrogen and control stereochemistry.
- Conversion to the hydrochloride salt for isolation and purification.
Key approaches include intramolecular cyclizations, photochemical cycloadditions, and stereoselective functionalization of bicyclic intermediates.
Synthetic Routes and Reaction Conditions
Cyclization via Ring Closure of Tosyl-Substituted Precursors
A notable method involves the preparation of tosyl-substituted precursors that undergo ring closure to form the cis-fused azabicyclo[4.2.0]octane skeleton. The less stable conformer of the precursor favors cis-fusion due to the axial orientation of tosyl groups facilitating intramolecular nucleophilic attack and ring closure.
- The precursor is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.
- Borane-tetrahydrofuran complex is added dropwise, followed by stirring at 0 °C and room temperature.
- Hydrogen peroxide and sodium hydroxide are added to oxidize the intermediate.
- The product is extracted, washed, dried, and purified by column chromatography.
This approach yields the cis-2-azabicyclo[4.2.0]octane derivative with good stereocontrol and yields around 67% for the diol intermediate, which can be further converted to the hydrochloride salt.
Hydrolysis and Salt Formation
The bicyclic amine intermediate is subjected to hydrolysis under acidic conditions to afford the hydrochloride salt:
- The bicyclic amine is dissolved in ethanol containing aqueous hydrochloric acid.
- The mixture is stirred at room temperature for approximately 24 hours until complete conversion.
- Solvent removal under reduced pressure yields an oil, which is then purified.
- This step quantitatively converts the amine to the hydrochloride salt, stabilizing the compound for further use.
Photochemical and Cycloaddition Approaches
Although more commonly applied to smaller azabicyclic systems, photochemical [2+2] cycloadditions and thermal cyclizations have been reported to generate azabicyclic frameworks that can be elaborated into bicyclo[4.2.0]octane derivatives.
- Irradiation of vinylogous imides under UV light can yield azabicyclohexane photoproducts, which serve as models for larger systems.
- Functionalization of the olefinic bond in bicyclic intermediates via hydrogenation, halogenation, or hydroboration allows for stereoselective modifications leading toward the desired bicyclic amine structures.
While these methods are less direct for cis-2-Azabicyclo[4.2.0]octane, they provide mechanistic insights and alternative synthetic handles.
Reduction and Functional Group Manipulation
Reduction of bicyclic ketone intermediates and subsequent functional group transformations are crucial steps:
- Sodium borohydride or borane reagents reduce ketones to alcohols or amines.
- Hydrolysis under basic or acidic conditions removes protecting groups and converts intermediates to the target amine.
- Subsequent treatment with hydrochloric acid forms the hydrochloride salt.
These steps are typically carried out under mild conditions to preserve the bicyclic framework and stereochemistry.
Comparative Data Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen atom within its structure.
Substitution Reactions: Substitution reactions can occur at various positions on the bicyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the reduction of intermediate compounds to form the desired bicyclic structure.
Cycloaddition Reagents: Such as p-chlorobenzonitrile oxide, used in the formation of azabicyclo compounds.
Major Products: The major products formed from these reactions include various stereoisomers of cis-2-Azabicyclo[4.2.0]octane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: cis-2-Azabicyclo[4.2.0]octane hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds .
Biology and Medicine: The compound’s unique structure makes it a valuable scaffold in medicinal chemistry for the development of pharmaceuticals targeting various biological pathways .
Industry: In the industrial sector, cis-2-Azabicyclo[4.2.0]octane hydrochloride can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of cis-2-Azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, often through the nitrogen atom within its structure. This interaction can modulate various biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares cis-2-Azabicyclo[4.2.0]octane HCl with key analogs:
Key Observations:
Spiro systems (e.g., 7-Oxa-4-azaspiro[2.5]octane HCl) introduce conformational rigidity but lack the fused bicyclic strain of azabicyclo compounds .
Heteroatom Influence :
- Sulfur-containing analogs (e.g., 5-Thia-1-azabicyclo[4.2.0]octane) are critical to β-lactam antibiotics, whereas nitrogen-focused systems like this compound may prioritize amine-related interactions .
Functional Group Utility :
Research Findings and Data Gaps
- Crystallinity and Stability : Analogous compounds like 4-thia-1-azabicyclo[3.2.0]heptane derivatives meet pharmacopeial standards for crystallinity and impurity levels (e.g., dimethylaniline <223>), suggesting this compound may require similar quality controls .
Biological Activity
Cis-2-Azabicyclo[4.2.0]octane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Structural Characteristics
Cis-2-Azabicyclo[4.2.0]octane hydrochloride features a nitrogen atom within its bicyclic framework, which significantly influences its biological properties. The molecular formula and specific stereochemistry contribute to its interaction profiles with various biological targets.
Receptor Interactions
The compound exhibits notable binding affinities at several receptors, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of azabicyclo compounds, including cis-2-Azabicyclo[4.2.0]octane, can act as agonists or antagonists at these receptors, which are implicated in numerous neurological conditions such as Alzheimer's disease and Parkinson's disease.
| Receptor | Binding Affinity | Biological Relevance |
|---|---|---|
| hα4β2 nAChR | High | Target for analgesics and cognitive enhancers |
| hα3β4 nAChR | Moderate | Associated with gastrointestinal side effects |
| PSEN1-APH1B Complex | Low nanomolar potency | Potential target for Alzheimer's disease treatment |
Pharmacological Effects
Studies have shown that cis-2-Azabicyclo[4.2.0]octane hydrochloride can modulate neurotransmitter release and influence synaptic plasticity, making it a candidate for further investigation in the context of cognitive enhancement and neuroprotection.
Case Studies
- Cognitive Enhancement : A study investigated the effects of cis-2-Azabicyclo[4.2.0]octane derivatives on memory retention in animal models. The results indicated significant improvements in cognitive function when administered at specific dosages, suggesting potential applications in treating memory-related disorders.
- Pain Management : Another research focused on the analgesic properties of azabicyclo compounds, revealing that certain derivatives exhibited nanomolar potency at the hα4β2 receptor subtype while demonstrating reduced activity on the hα3β4 subtype, potentially minimizing side effects associated with gastrointestinal disturbances.
Synthesis and Applications
The synthesis of cis-2-Azabicyclo[4.2.0]octane hydrochloride typically involves multi-step reactions that optimize yield and purity. Its applications extend beyond pharmacology; it is also explored for its role in developing novel drug formulations aimed at neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
